3-Bromo-5,8-difluoro-4-hydroxyquinoline
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Overview
Description
3-Bromo-5,8-difluoro-4-hydroxyquinoline is a chemical compound with the molecular formula C9H4BrF2NO and a molecular weight of 260.03 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves several steps, typically starting with the quinoline ring system. One common method includes the bromination and fluorination of hydroxyquinoline derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution . Industrial production methods may involve large-scale reactions using similar principles but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Bromo-5,8-difluoro-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane under specific conditions.
Coupling Reactions: This compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5,8-difluoro-4-hydroxyquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5,8-difluoro-4-hydroxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-Bromo-5,8-difluoro-4-hydroxyquinoline can be compared with other fluorinated quinolines, such as:
5,7,8-Trifluoroquinoline: Known for its antibacterial activity.
7-Fluoro-4-hydroxyquinoline: Used in antimalarial drug development.
5,8-Difluoroquinoline: Exhibits unique properties in liquid crystal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
1065087-98-0 |
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Molecular Formula |
C9H4BrF2NO |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
3-bromo-5,8-difluoro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H4BrF2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14) |
InChI Key |
SITHZSREFZNZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)C(=CN2)Br)F |
Origin of Product |
United States |
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